AMPA Receptor Potentiation vs. Class Baseline
The target compound is a member of the pyrazolealkanamide substituted thiophene class, which has demonstrated positive modulation of the AMPA receptor. Within the patent series WO2008003452A1, a structurally related analog (Compound II) achieved an EC50 of 2.2 µM in a GluR1 AMPA receptor potentiation assay [1]. This establishes a quantitative class-level baseline for the scaffold's potential efficacy, suggesting the target compound, with its specific substitutions, could be optimized for similar or improved activity.
| Evidence Dimension | EC50 for AMPA (GluR1) Receptor Potentiation |
|---|---|
| Target Compound Data | No direct data available; structural analog within the same patent series. |
| Comparator Or Baseline | Patent Example Compound II from WO2008003452A1 (2.2 µM) |
| Quantified Difference | N/A (Inference based on structural similarity within the same chemical series) |
| Conditions | In vitro functional assay using GluR1 (AMPA) receptor. |
Why This Matters
This provides a quantifiable efficacy benchmark for the chemical class, supporting the compound's selection as a candidate for neurological research where AMPA potentiation is desired.
- [1] Gillen, K. J., Jamieson, C., Maclean, J. K. F., Moir, E. M., & Rankovic, Z. (2008). Preparation of pyrazolealkanamide substituted thiophenes as AMPA potentiators. Patent WO2008003452A1. View Source
